molecular formula C22H23NO5 B2590213 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010919-17-1

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2590213
CAS No.: 1010919-17-1
M. Wt: 381.428
InChI Key: ITJHKBCOIZXOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. Key structural features include a 2-methoxyethyl substituent at position 9, a 4-methoxyphenyl group at position 3, and a methyl group at position 2 (Figure 1). This scaffold is synthetically accessible via cyclization of hydroxylated isoflavones or oxidative coupling of o-hydroxyaryl ketones with nitrogen-containing reagents .

Chromeno-oxazines are pharmacologically significant due to their structural similarity to flavonoids, which exhibit diverse biological activities. For instance, derivatives such as 9-butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (compound 2 in ) have demonstrated osteoblast-promoting activity by modulating the BMP/Smad pathway, while others like 9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (compound 7) show dual osteoblast/osteoclast regulation .

Properties

IUPAC Name

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-20(15-4-6-16(26-3)7-5-15)21(24)17-8-9-19-18(22(17)28-14)12-23(13-27-19)10-11-25-2/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHKBCOIZXOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is part of a class of organic compounds known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H23NO4\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{4}

This structure features a chromeno-oxazine framework, which is significant for its biological interactions. The presence of methoxy groups enhances its lipophilicity and may influence its receptor binding properties.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Neuroprotective Effects

One of the most notable activities of this compound is its neuroprotective effect. In a study involving mice subjected to acute cerebral ischemia, the compound significantly prolonged survival times and reduced mortality rates. This suggests that it may have potential applications in treating stroke and other ischemic conditions . The underlying mechanism appears to involve the modulation of neurotransmitter systems and inhibition of apoptotic pathways.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This could be beneficial in treating inflammatory diseases such as arthritis or inflammatory bowel disease (IBD) .

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, thereby reducing cellular damage.
  • Gene Expression Modulation : The compound could alter the expression of genes associated with oxidative stress response and inflammation.

Case Studies

  • Neuroprotection in Ischemia : In a controlled study involving bilateral common carotid artery occlusion in mice, administration of the compound resulted in a statistically significant increase in survival rates compared to control groups. The data indicated a dose-dependent response, highlighting its potential as a therapeutic agent for ischemic injuries .
  • Antioxidant Efficacy : A series of assays measuring radical scavenging activity showed that this compound outperformed several standard antioxidants at comparable concentrations. These findings support its use as a natural antioxidant agent in pharmaceutical formulations aimed at combating oxidative stress-related diseases .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Chromeno-Oxazine Derivatives

Compound Name Substituents (Position) Bioactivity Reference
Target Compound 2-Methyl, 3-(4-methoxyphenyl), 9-(2-methoxyethyl) Not explicitly reported; inferred anti-inflammatory potential
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-... () 2-Trifluoromethyl Likely enhanced metabolic stability due to CF3 group
9-(4-Methylbenzyl)-4-(4-methoxyphenyl)-... () 9-(4-Methylbenzyl) Undisclosed; benzyl groups often improve lipophilicity
9-Butyl-3-(4-methoxyphenyl)-... (compound 2, ) 9-Butyl Osteoblast formation (BMP/Smad pathway activation)
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-... (compound 7, ) 9-(Furan-3-ylmethyl) Dual osteoblast/osteoclast regulation; superior in vivo anti-osteoporotic
9-(Fluorobenzyl)-2-phenyl-... (6i–6m, ) 2-Phenyl, 9-(halobenzyl) Antiviral and anti-phytopathogenic fungus activity (EC50: 12–28 μM)

Structure-Activity Relationships (SAR)

Position 2

  • Methyl vs.
  • Methyl vs. Phenyl () : Aromatic substituents (e.g., phenyl in 6i–6m) correlate with antiviral activity , likely due to π-π interactions with viral proteins .

Position 9

  • 2-Methoxyethyl (Target Compound) : The methoxyethyl group balances solubility (polar ether) and flexibility , facilitating membrane permeability .
  • Butyl vs. Furan-3-ylmethyl () : Bulky alkyl chains (butyl) enhance osteoblast activity, while heteroaromatic groups (furan) improve dual osteoblast/osteoclast modulation via RANK/RANKL/OPG pathway regulation .
  • Halobenzyl () : Fluorine or chlorine at the benzyl position increases electrophilicity , enhancing antifungal potency (e.g., 6l: EC50 = 18 μM against Botrytis cinerea) .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve aqueous solubility compared to nonpolar substituents like trifluoromethyl .
  • Lipophilicity : Halogenated derivatives () exhibit higher logP values, favoring blood-brain barrier penetration but risking hepatotoxicity .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step pathways, often starting with the formation of the chromeno-oxazine core. Key steps include:

  • Pechmann condensation to construct the chromeno framework, followed by cyclization to introduce the oxazine ring .
  • Substituent introduction (e.g., methoxyethyl, methoxyphenyl) via alkylation or nucleophilic substitution under mild acidic/basic conditions .
  • Final purification using column chromatography, with yields ranging from 72% to 95% . Characterization employs NMR (¹H/¹³C) , IR spectroscopy , and HRMS to confirm structural integrity .

Q. How is the compound’s purity and structure validated in synthetic workflows?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.7–3.9 ppm in ¹H NMR) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazinone ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological approaches include:

  • Orthogonal assays : Compare bioactivity across multiple models (e.g., antimicrobial disk diffusion vs. MIC assays) .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate contributing factors .
  • Dose-response profiling : Quantify EC₅₀/IC₅₀ values under standardized conditions to minimize variability .

Q. What strategies optimize reaction conditions for higher yields in multi-step syntheses?

Key parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) for cyclization steps improve regioselectivity .
  • Temperature control : Reflux in ethanol for Pechmann condensation minimizes side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Real-time monitoring : TLC or HPLC tracks intermediate formation, enabling stepwise optimization .

Q. How can comparative structural analysis elucidate the impact of substituents on bioactivity?

Design studies comparing analogs with controlled modifications:

  • Methoxyethyl vs. benzyl groups : Assess solubility and membrane permeability via logP calculations .
  • Trifluoromethyl vs. methyl groups : Evaluate electronic effects on target binding using DFT calculations .
  • In vitro assays : Test cytotoxicity (e.g., CC₅₀ in cancer cell lines) and antioxidant capacity (e.g., DPPH radical scavenging) .

Q. What methodologies are employed to study the compound’s mechanism of action in biological systems?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins (e.g., kinases or receptors) .
  • X-ray crystallography : Resolves 3D interactions in enzyme-inhibitor complexes .
  • Mitochondrial pathway analysis : Measures cytochrome c release or caspase activation to confirm apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.